molecular formula C25H32N2OS B11190570 N-(2,3-dimethylphenyl)-2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]benzamide

N-(2,3-dimethylphenyl)-2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]benzamide

Cat. No.: B11190570
M. Wt: 408.6 g/mol
InChI Key: USTZOLMUDCRMRV-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the octahydro-1H-quinolizin-1-yl group and the sulfanyl linkage. Common reagents might include amines, thiols, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, employing advanced techniques like continuous flow chemistry and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the benzamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products depend on the specific reaction conditions but may include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYLPHENYL)BENZAMIDE: Lacks the octahydro-1H-quinolizin-1-yl group.

    2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE: Lacks the 2,3-dimethylphenyl group.

Uniqueness

N-(2,3-DIMETHYLPHENYL)-2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H32N2OS

Molecular Weight

408.6 g/mol

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C25H32N2OS/c1-18-9-7-12-22(19(18)2)26-25(28)21-11-3-4-14-24(21)29-17-20-10-8-16-27-15-6-5-13-23(20)27/h3-4,7,9,11-12,14,20,23H,5-6,8,10,13,15-17H2,1-2H3,(H,26,28)

InChI Key

USTZOLMUDCRMRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2SCC3CCCN4C3CCCC4)C

Origin of Product

United States

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